molecular formula C20H17ClN4O3 B2374921 7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034342-06-6

7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2374921
CAS No.: 2034342-06-6
M. Wt: 396.83
InChI Key: YAFRPPUSYWKUTF-UHFFFAOYSA-N
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Description

7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a synthetic organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-2-methylphenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 3-methoxybenzyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the triazolopyrazine core or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, triazolopyrazines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They might be explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione would depend on its specific biological target. Generally, triazolopyrazines might interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
  • 7-(2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Uniqueness

The uniqueness of 7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione lies in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13-16(21)7-4-8-17(13)23-9-10-24-18(19(23)26)22-25(20(24)27)12-14-5-3-6-15(11-14)28-2/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRPPUSYWKUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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